Validated Spectral Fingerprint vs. 2-Phenyl and 2-(2-Thienyl) Analogs
The target compound has a confirmed and publicly available ¹H NMR spectrum (DMSO‑d₆) and GC‑MS spectrum in the Wiley KnowItAll reference library, enabling definitive identity verification [1]. The closest commercially listed comparators – 2‑(2‑thienyl)‑thiazolidine (CAS 31404‑10‑1, no N‑phenyl) and 3‑phenyl‑2‑thiazolidinethione (CAS 1437‑99‑6, thione analog) – exhibit distinct molecular ions and fragmentation patterns due to differences in substitution [1]. The exact mass of the target compound (247.048942 Da) differs from 2‑(2‑thienyl)‑thiazolidine (C₇H₉NS₂, monoisotopic mass 171.017 Da) by 76 Da, corresponding to the phenyl substituent, providing unambiguous MS differentiation [1].
| Evidence Dimension | Molecular ion and exact mass for identity confirmation |
|---|---|
| Target Compound Data | Exact mass 247.048942 Da; molecular formula C₁₃H₁₃NS₂; ¹H NMR (DMSO‑d₆) and GC‑MS spectra available [1] |
| Comparator Or Baseline | 2-(2-Thienyl)-thiazolidine: molecular formula C₇H₉NS₂, monoisotopic mass ~171.017 Da; 3-Phenyl-2-thiazolidinethione: molecular formula C₉H₉NS₂, monoisotopic mass 195.018 Da |
| Quantified Difference | Mass difference: +76 Da (phenyl group) vs. 2-(2-thienyl)-thiazolidine; +52 Da vs. 3-phenyl-2-thiazolidinethione; distinct NMR shifts due to thienyl vs. thione |
| Conditions | GC‑MS (electron ionization) and ¹H NMR (DMSO‑d₆) as archived in Wiley KnowItAll spectral libraries |
Why This Matters
Procurement of a compound with verified, library-matched spectral data reduces the risk of receiving a mislabeled or degraded product, a critical consideration when the compound is used as a synthetic building block or reference standard.
- [1] Wiley Science Solutions. 3-Phenyl-2-(2-thienyl)-1,3-thiazolidine – SpectraBase Compound ID: CkOdi9rbW9v. KnowItAll NMR & Mass Spectral Libraries, 2016–2025. View Source
